molecular formula C7H6Cl2N2O B1296418 2,6-Dichloro-4-methylnicotinamide CAS No. 38841-54-2

2,6-Dichloro-4-methylnicotinamide

Cat. No.: B1296418
CAS No.: 38841-54-2
M. Wt: 205.04 g/mol
InChI Key: FUHRWOFCZTZGQA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylnicotinamide is a chemical compound with the molecular formula C7H6Cl2N2O. It is characterized by the presence of two chlorine atoms and a methyl group attached to a nicotinamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methylnicotinamide typically involves the chlorination of 4-methylnicotinamide. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction proceeds as follows: [ \text{4-Methylnicotinamide} + \text{Chlorinating Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like aniline in the presence of a base.

    Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Scientific Research Applications

2,6-Dichloro-4-methylnicotinamide has been investigated for its role in quenching the intrinsic fluorescence of tryptophyl residues in proteins This property is significant in understanding protein structure and function

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-methylnicotinamide exerts its effects involves interactions with specific molecular targets. For instance, its role in quenching protein fluorescence suggests that it may interact with tryptophyl residues through a collisional quenching process. This interaction follows the classical Stern-Volmer relation, indicating a dynamic quenching mechanism.

Comparison with Similar Compounds

    2,6-Dichloro-4-methylnicotinonitrile: Similar in structure but with a nitrile group instead of an amide group.

    2,6-Dichloronicotinamide: Lacks the methyl group present in 2,6-Dichloro-4-methylnicotinamide.

    4-Methylnicotinamide: Lacks the chlorine atoms present in this compound.

Uniqueness: this compound is unique due to the presence of both chlorine atoms and a methyl group on the nicotinamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

2,6-dichloro-4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHRWOFCZTZGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319217
Record name 2,6-Dichloro-4-methylnicotinamide
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URL https://comptox.epa.gov/dashboard/DTXSID70319217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38841-54-2
Record name 2,6-Dichloro-4-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38841-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 341976
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Record name 38841-54-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341976
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloro-4-methylnicotinamide
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URL https://comptox.epa.gov/dashboard/DTXSID70319217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-cyano-2,6-dichloro-4-methylpyridine (270g, 1.44 mole) and concentrated sulfuric acid (530ml) was heated and stirred at 100-110° C. for 3 hours. The resultant mixture was cooled, and poured, with stirring, into 21 of water, to produce a precipitate. The precipitate was neutralized with a sodium hydroxide solution and stirred overnight. The precipitate was then filtered, washed with 31 of water, and dried at 80° C. under vacuum.
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1.44 mol
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530 mL
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Synthesis routes and methods II

Procedure details

3-Cyano-2,6-dichloro-4-methylpyridine (80g, 0.42 mole) was dissolved in concentrated sulfuric acid (440ml). The mixture was heated at 150° C.-170° C. with stirring for 30 minutes, cooled and poured on ice. The precipitate was filtered and washed with water. The wet filter cake was dissolved in methylene chloride, washed, neutralized with Na2Co3, dried over Na2SO4 (anhydrous), and concentrated until a white precipitate separated. Petroleum ether was added, the crystals were filtered and dried at room temperature overnight to give 83g (94%) of 2,6-dichloro-4-methyl-3-pyridinecarboxamide.
Quantity
0.42 mol
Type
reactant
Reaction Step One
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440 mL
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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